Synthesizing 8-fluoroquinazolinones without regioisomeric mixtures is a challenge. 3-Fluoroisatoic anhydride (CAS 174463-53-7) solves this as the only building block that guarantees unambiguous 8-fluoro substitution.
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3-Fluoroisatoic anhydride (CAS 174463-53-7) is a fluorinated derivative of isatoic anhydride, a class of compounds widely used as stable, solid precursors for the synthesis of N-heterocycles such as quinazolinones and quinazolines. [1] The incorporation of a fluorine atom is a critical strategy in medicinal chemistry and materials science to modulate properties like metabolic stability, binding affinity, and electrochemical behavior. The specific placement of the fluorine atom at the 3-position on the anhydride ring is a key procurement determinant, as it directly controls the regiochemistry of the resulting 8-fluoro-substituted heterocyclic products. [2]
Substitution of 3-Fluoroisatoic anhydride with either the parent unsubstituted isatoic anhydride or its other positional isomers (e.g., 5-fluoro or 6-fluoroisatoic anhydride) is chemically invalid for targeted synthesis. The position of the fluorine atom dictates the final substitution pattern of the resulting heterocycle. Using a different isomer will not produce the desired 8-fluoro-substituted product, but an entirely different molecule with distinct physical, chemical, and biological properties. [1] Therefore, for applications requiring the specific electronic and steric effects of an 8-fluoro group on a quinazoline or related core, 3-Fluoroisatoic anhydride is the only suitable precursor and cannot be substituted.
The 3-fluoro isomer’s higher electrophilicity compared to 4-fluoro may significantly alter reaction rates and yields in nucleophilic ring-opening, breaking SAR reproducibility.
A ~0.6 unit LogP difference between 3-fluoro and 6-fluoro isomers translates to altered permeability and metabolic stability profiles, invalidating direct substitution in lead optimization.
Despite similar predicted density among mono-fluoro isomers, the position-specific electronic and steric effects dictate chemical behavior; replacing with another isomer compromises the designed physicochemical profile.
The primary procurement driver for 3-Fluoroisatoic anhydride is its non-negotiable role in the regiospecific synthesis of 8-fluoro-substituted quinazolines. In a documented one-pot, three-component reaction with an aldehyde and ammonium acetate, 3-Fluoroisatoic anhydride serves as the exclusive starting material to generate the corresponding 4-amino-2-aryl-8-fluoroquinazoline in high yield. [1] Using unsubstituted isatoic anhydride or other positional isomers would fail to produce the required 8-fluoro product.
| Evidence Dimension | Product Yield for Target Synthesis |
| Target Compound Data | 86% yield for 4-amino-2-(4-methoxyphenyl)-8-fluoroquinazoline |
| Comparator Or Baseline | Isatoic anhydride or other fluoro-isomers (yield 0% for the 8-fluoro target product) |
| Quantified Difference | Enables synthesis of the target regioisomer, whereas alternatives do not. |
| Conditions | One-pot reaction with 4-methoxybenzaldehyde and ammonium acetate in ethylene glycol at 150 °C. |
For any research or manufacturing process targeting an 8-fluoroquinazoline scaffold, this specific precursor is required to achieve the desired molecular structure.
The 8-fluoro substitution pattern accessible from 3-Fluoroisatoic anhydride is critical for developing potent kinase inhibitors. Fluorine at this position can form key hydrogen bonds or favorable electrostatic interactions within the ATP-binding pocket of kinases, significantly enhancing inhibitory activity. For example, a pyrazolo[3,4-d]pyrimidine-based inhibitor of LRRK2, a target in Parkinson's disease, demonstrated that a fluorine atom at the analogous position was crucial for achieving high potency, with an IC50 value in the low nanomolar range. [1] Procuring 3-Fluoroisatoic anhydride provides direct access to this privileged chemical space, which is inaccessible with non-fluorinated or alternatively substituted precursors.
| Evidence Dimension | Biological Potency of Downstream Product (IC50) |
| Target Compound Data | LRRK2 IC50 = 11 nM (for a final compound with the analogous 8-fluoro substitution) |
| Comparator Or Baseline | Unsubstituted analogs often show significantly lower potency (typically >100-fold reduction). |
| Quantified Difference | Enables synthesis of compounds with low nanomolar potency, a critical threshold in drug development. |
| Conditions | In vitro LRRK2 kinase activity assay. |
For medicinal chemistry programs, this precursor is essential for synthesizing compounds where strategic fluorination is required to achieve target potency and selectivity.
Compared to its parent acid, 2-amino-3-fluorobenzoic acid, 3-Fluoroisatoic anhydride offers significant process advantages. As a stable, crystalline solid, it is easier to handle, store, and dose accurately than the corresponding amino acid. Furthermore, the anhydride is a 'pre-activated' form of the carboxylic acid, often allowing for milder reaction conditions and circumventing the need for separate activation steps (e.g., conversion to an acid chloride). [1] Reactions involving isatoic anhydrides can frequently be performed in greener solvents like water or even under solvent-free conditions, improving the overall efficiency and environmental footprint of the synthesis. [2]
| Evidence Dimension | Precursor Form and Reactivity |
| Target Compound Data | Stable, crystalline solid; pre-activated for nucleophilic attack. |
| Comparator Or Baseline | 2-Amino-3-fluorobenzoic acid; requires harsher conditions or additional reagents for cyclization/amidation. |
| Quantified Difference | Eliminates a synthetic step (in-situ activation) and allows for milder process conditions. |
| Conditions | General synthesis of quinazolinones and related heterocycles. |
This compound simplifies workflows, potentially reduces costs associated with additional reagents and energy, and improves process safety and sustainability compared to using the base amino acid.
Ideal for synthetic routes where the final product must contain a fluorine atom at the 8-position of a quinazoline, quinazolinone, or related fused heterocyclic core. The fixed regiochemistry of this precursor ensures the unambiguous formation of the correct isomer. [1]
A key building block for lead optimization campaigns where strategic fluorination is employed to enhance binding affinity, block metabolic soft spots, or modulate pKa for improved pharmacokinetic properties. Its use provides access to a valuable region of chemical space for structure-activity relationship (SAR) studies. [2]
Well-suited for one-pot syntheses of complex molecules due to its stability and reactivity profile. As a solid, it is easily integrated into automated or high-throughput synthesis platforms, improving efficiency and reproducibility over using less stable or multi-step precursors. [3]
Irritant